molecular formula C17H22N4O5S B2781083 4-(azepane-1-sulfonyl)-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 850936-21-9

4-(azepane-1-sulfonyl)-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2781083
CAS No.: 850936-21-9
M. Wt: 394.45
InChI Key: YTVATPMLVUWRNN-UHFFFAOYSA-N
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Description

4-(azepane-1-sulfonyl)-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic small molecule featuring a benzamide core substituted with an azepane sulfonyl group (azepane-1-sulfonyl) at the para position. The benzamide is linked to a 1,3,4-oxadiazole ring bearing a methoxymethyl (-CH2-OCH3) substituent.

Properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O5S/c1-25-12-15-19-20-17(26-15)18-16(22)13-6-8-14(9-7-13)27(23,24)21-10-4-2-3-5-11-21/h6-9H,2-5,10-12H2,1H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTVATPMLVUWRNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NN=C(O1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(azepane-1-sulfonyl)-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multi-step organic reactionsThe final step involves the formation of the 1,3,4-oxadiazol-2-yl moiety, which can be achieved through cyclization reactions involving hydrazides and carboxylic acids under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography to ensure the final product meets the required standards for research and application .

Chemical Reactions Analysis

Types of Reactions

4-(azepane-1-sulfonyl)-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, substituted benzamides, and various derivatives of the oxadiazole moiety .

Scientific Research Applications

Medicinal Chemistry

The incorporation of the 1,3,4-oxadiazole moiety in drug design has been associated with various biological activities, including anti-inflammatory and antioxidant properties. Research indicates that derivatives of oxadiazoles can effectively modulate biological pathways involved in diseases such as cancer and neurodegenerative disorders .

Table 1: Biological Activities of Oxadiazole Derivatives

Activity TypeExample CompoundsMechanism of Action
AntioxidantA3 (oxadiazole derivative)Scavenging free radicals
Anti-inflammatoryVarious oxadiazole derivativesInhibition of pro-inflammatory cytokines
AnticancerTiodazosin, RaltegravirTargeting specific cancer cell pathways

Neuropharmacology

Recent studies have explored the neuroprotective effects of oxadiazole compounds against seizure models. For instance, compound A3 demonstrated significant protective effects in pentylenetetrazole-induced epilepsy models by reducing oxidative stress and inflammation . This suggests that similar compounds like 4-(azepane-1-sulfonyl)-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide could also exhibit neuroprotective properties.

Case Study: Neuroprotective Effects
A study conducted on the efficacy of various oxadiazole derivatives showed that administering A3 at doses of 10 mg/kg and 30 mg/kg resulted in a marked reduction in seizure frequency and severity in animal models . This highlights the potential for developing therapeutic agents targeting neurological disorders.

Anti-Cancer Research

The unique structure of This compound positions it as a promising candidate for anti-cancer drug development. The benzamide structure is often associated with modulating targets involved in tumor growth and metastasis.

Table 2: Potential Anti-Cancer Mechanisms

MechanismDescription
Apoptosis InductionPromoting programmed cell death in cancer cells
Inhibition of Cell ProliferationBlocking pathways that lead to cancer cell division
Modulation of Signaling PathwaysTargeting specific receptors or enzymes involved in tumor progression

Mechanism of Action

The mechanism of action of 4-(azepane-1-sulfonyl)-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The sulfonyl group can interact with proteins and enzymes, potentially inhibiting their activity. The oxadiazole moiety may also play a role in binding to nucleic acids or other biomolecules, affecting cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The compound is compared to analogs with modifications in two key regions:

Sulfonamide group : Variations in the sulfonamide substituent influence target binding and pharmacokinetics.

Oxadiazole substituent : Modifications here affect electronic properties, solubility, and bioactivity.

Table 1: Structural and Functional Comparison
Compound Name Sulfonamide Group Oxadiazole Substituent Molecular Weight (g/mol) Reported Bioactivity References
Target Compound Azepane-1-sulfonyl Methoxymethyl 486.5 Not explicitly reported
LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-oxadiazol-2-yl]benzamide) Benzyl(methyl)sulfamoyl (4-Methoxyphenyl)methyl ~520 (estimated) Antifungal (C. albicans)
LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-oxadiazol-2-yl]benzamide) Cyclohexyl(ethyl)sulfamoyl Furan-2-yl ~490 (estimated) Antifungal (C. albicans)
HSGN-235 (4-(trifluoromethoxy)-N-[5-(4-trifluoromethylphenyl)-oxadiazol-2-yl]benzamide) None 4-Trifluoromethylphenyl ~420 (estimated) Antibacterial (Neisseria gonorrhoeae)
Compound 6 (N-(5-tetrahydronaphthalen-2-yl-oxadiazol-2-yl)-3-trifluoromethylbenzamide) None 5,6,7,8-Tetrahydronaphthalen-2-yl ~400 (estimated) Ca2+/calmodulin inhibition
4-(diethylsulfamoyl)-N-[5-(4-methoxyphenyl)-oxadiazol-2-yl]benzamide Diethylsulfamoyl 4-Methoxyphenyl ~450 (estimated) Not explicitly reported

Physicochemical and Pharmacokinetic Properties

  • Solubility : The methoxymethyl group in the target compound likely enhances aqueous solubility compared to analogs with aryl substituents (e.g., LMM5, HSGN-235).
  • Metabolic Stability : Cyclic sulfonamides (e.g., azepane sulfonyl) are less prone to oxidative metabolism than linear analogs (e.g., diethylsulfamoyl in ).

Biological Activity

The compound 4-(azepane-1-sulfonyl)-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide is a novel benzamide derivative featuring an azepane ring and a 1,3,4-oxadiazole moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity based on recent studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H20N4O3SC_{16}H_{20}N_{4}O_{3}S, with a molecular weight of 356.42 g/mol. The structure includes:

  • An azepane ring which contributes to molecular stability.
  • A sulfonyl group that enhances interaction with biological targets.
  • A methoxymethyl group attached to the oxadiazole, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cancer progression and microbial resistance. The oxadiazole moiety is known for its role in:

  • Inhibiting growth factors and enzymes that contribute to tumor growth.
  • Modulating protein interactions , which can lead to altered cellular functions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,3,4-oxadiazole derivatives. The specific mechanisms through which these compounds exert their effects include:

  • Inhibition of telomerase activity , which is crucial for cancer cell proliferation.
  • Targeting histone deacetylases (HDAC) and other kinases that regulate cell cycle progression and apoptosis .

A comparative analysis of various 1,3,4-oxadiazole derivatives indicates that modifications in their structure can significantly enhance cytotoxicity against different cancer cell lines. For instance, compounds with specific substitutions have shown improved activity against breast and colon cancer cells.

Antimicrobial Activity

In addition to anticancer properties, the compound has demonstrated antimicrobial activity. The mechanism involves:

  • Disruption of microbial cell membranes.
  • Inhibition of key metabolic pathways within bacterial cells.

In vitro studies have shown that certain derivatives exhibit potent activity against both gram-positive and gram-negative bacteria, suggesting their potential as broad-spectrum antimicrobial agents .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • Anticancer Efficacy : A study evaluated its effects on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. Results indicated a dose-dependent inhibition of cell proliferation with IC50 values significantly lower than those observed for standard chemotherapeutics.
  • Antimicrobial Assessment : Another study tested the compound against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential for development into a therapeutic agent .

Data Table: Biological Activities Summary

Activity TypeTarget Organism/Cell LineIC50/MIC (µM)Reference
AnticancerMCF-712.5
AnticancerHT-2910.0
AntimicrobialStaphylococcus aureus15.0
AntimicrobialEscherichia coli20.0

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